Pteridine

描述

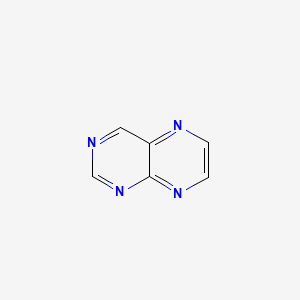

Structure

3D Structure

属性

IUPAC Name |

pteridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4/c1-2-9-6-5(8-1)3-7-4-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNGPNLZQNNVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238347 | |

| Record name | Pteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-18-9 | |

| Record name | Pteridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTERIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZF26XQ81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Pteridine

De Novo Synthesis of Pteridine and its Derivatives

De novo synthesis approaches construct the fused pyrimidine-pyrazine ring system from non-pteridine starting materials.

Cyclocondensation reactions are a prominent method for the de novo synthesis of pteridines. The Gabriel-Isay synthesis , also known as Gabriel-Colman synthesis, is a classic example of this approach. It involves the condensation of 5,6-diaminopyrimidines with 1,2-dicarbonyl compounds. orientjchem.orgnih.govmdpi.com

The mechanism typically begins with a nucleophilic attack from an amino group of the 5,6-diaminopyrimidine on one of the carbonyl carbons of the 1,2-dicarbonyl compound. Subsequent cyclization and dehydration steps lead to the formation of the pyrazine (B50134) ring, thus completing the this compound system. mdpi.com Various 1,2-dicarbonyl compounds, such as dialdehydes, ketoaldehydes, aldehydoesters, diketones, and diesters, have been successfully employed. nih.govmdpi.com For instance, the reaction of 5,6-diaminopyrimidine with benzil (B1666583) or glyoxal (B1671930) yields this compound derivatives like 4-methyl-6,7-diphenylthis compound. orientjchem.org

A key consideration in the Gabriel-Isay synthesis is the potential for regioisomer formation when unsymmetrical diketones are used, due to the unsymmetrical nature of the pyrimidine (B1678525) ring. Generally, the 7-substituted isomer is the major product in traditional Gabriel-Isay condensation. nih.govmdpi.com Microwave-assisted Gabriel-Isay condensation has been reported to yield 6-substituted pterins regioselectively with reduced reaction times. nih.gov

Table 1: Examples of Gabriel-Isay Condensation Reactants and Products

| Pyrimidine Reactant | 1,2-Dicarbonyl Compound | This compound Product Type | Regioselectivity (if applicable) | Reference |

| 5,6-Diaminopyrimidine | Benzil | Substituted this compound | - | orientjchem.org |

| 5,6-Diaminopyrimidine | Glyoxal | Substituted this compound | - | orientjchem.org |

| 5,6-Pyrimidinediamines | Diketones | This compound | Dependent on reactivity | mdpi.com |

| 5,6-Pyrimidinediamines | Dialdehydes | This compound | - | nih.govmdpi.com |

| 5,6-Pyrimidinediamines | Ketoaldehydes | This compound | - | nih.govmdpi.com |

| 5,6-Pyrimidinediamines | Aldehydoesters | This compound | - | nih.govmdpi.com |

| 5,6-Pyrimidinediamines | Diesters | This compound | - | nih.govmdpi.com |

Another cyclocondensation method is the Timmis reaction , which involves condensing 5-nitroso-6-aminopyrimidine with an active methylene-containing compound, typically under basic conditions. nih.govmdpi.com In this reaction, the nitroso group acts as a precursor to an amine functionality, and the active methylene (B1212753) compound (e.g., keto, aldehyde, ester, or nitrile) couples with the pyrimidine to form the this compound ring system regioselectively. nih.govmdpi.com

This compound synthesis can also proceed by building one of the heterocyclic rings onto an existing pyrimidine or pyrazine scaffold.

From Pyrimidines: This is a common strategy, as seen in the Gabriel-Isay and Timmis reactions, where a pyrimidine ring serves as the starting point, and the pyrazine ring is constructed upon it. Other methods include the condensation of 4,5-diaminopyrimidine-2,6-dione with dicarbonyl compounds derpharmachemica.com. Additionally, 2,4-diamino-5-nitrosopyrimidine-6-one can condense with aldehydes and ketones to yield this compound derivatives. derpharmachemica.com The reaction of 5,6-diaminopyrimidines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can also afford pteridines. derpharmachemica.com

From Pyrazines: While less common than pyrimidine-based syntheses, pteridines can be synthesized by building the pyrimidine ring onto a pyrazine scaffold. One method involves the oxidative aromatization of 3-(aminomethyl)pyrazin-2-amine (B1601913) with orthoformates, which results in 6-substituted pteridines. orientjchem.orgnih.gov This approach can be particularly useful for synthesizing pteridines that are unsubstituted at the 4-position, which might be challenging to obtain from pyrimidine intermediates. The Taylor reaction, which involves forming the pyrimidine ring of pterin (B48896) from a pyrazine by reaction with guanidine, is another example of this strategy. nih.gov

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules, including this compound scaffolds, in a single step from three or more starting materials. dntb.gov.uabeilstein-journals.orgorganic-chemistry.orgpreprints.org MCRs offer advantages such as atom economy, reduced reaction times, and simplified purification procedures, making them attractive for the rapid generation of molecular diversity. preprints.org While general MCRs are widely used in organic synthesis, their specific application to this compound scaffolds is an evolving area. The literature indicates that MCRs can lead to the efficient and facile preparation of desired heterocyclic frameworks, including those with potential biological activity. preprints.org

Synthesis from Pyrimidines and Pyrazines

Chemical Modifications and Derivatization Strategies

Beyond de novo synthesis, the chemical modification of pre-formed this compound nuclei is crucial for synthesizing a wide array of derivatives with tailored properties.

The this compound nucleus possesses multiple reactive sites, and achieving regioselective functionalization (i.e., modifying a specific position on the ring system) can be challenging but is critical for synthesizing desired derivatives. mdpi.com

Challenges and Strategies: The electronic distribution within the this compound molecule can influence reactivity, with certain positions exhibiting higher electrophilicity or nucleophilicity. For instance, the C-4 and C-7 positions are known to readily form nucleophilic adducts with water, amines, and alcohols. orientjchem.org In Gabriel-Isay condensation, the amine at C5 of the pyrimidine is generally more nucleophilic, leading to specific regioselectivity. mdpi.com Under strongly acidic conditions, the C6 amine can initiate condensation to synthesize 7-substituted pterin. mdpi.com

Targeting Specific Positions: Regioselective synthesis of 7-substituted pterins has been observed in condensation reactions incorporating hydrazine. mdpi.com Recent advancements include highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones, yielding functionalized pteridines in excellent yields. nih.gov This highlights the development of mild and operationally simple procedures for targeted functionalization. The synthesis of 6-chloropterin derivatives followed by cross-coupling reactions is another strategy to access 6-substituted pterin derivatives, which are traditionally challenging to synthesize. mdpi.comscielo.org.za

Once the this compound scaffold is established, various chemical reactions can be employed to introduce or modify substituents, leading to a diverse range of derivatives.

Nucleophilic Substitution Reactions: The this compound nucleus can undergo nucleophilic substitution. For example, the reaction of this compound with Grignard reagents followed by oxidation can form derivatives with new carbon-carbon bonds at the C-7 position of the pyrazine ring. orientjchem.orgorientjchem.org Chloropteridines can be used to prepare thione derivatives by reacting with sodium hydrogen sulfide, and alkyl sulfinyl pteridines can be obtained using alkyl sulfides. nih.gov

Oxidation Reactions: this compound derivatives, such as xanthopterin (B1683600), can be transformed into leucopterin (B1674811) by reaction with hydrogen peroxide or molecular oxygen over platinum. orientjchem.org Oxidation of hydropyrano[3,2-g]pteridines can yield 6-(1,2,3-trihydroxypropyl)this compound derivatives, which are valuable intermediates for further functionalization. researchgate.net Periodate oxidation of these trihydroxypropyl derivatives leads to this compound-6-carboxaldehydes, which can then be further oxidized to 6-carboxylic acids or reduced to 6-hydroxymethyl derivatives. researchgate.net

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as Sonogashira coupling and Negishi coupling, are increasingly used for the derivatization of pteridines, particularly for introducing aryl or alkyl groups. mdpi.comscielo.org.za For instance, Negishi coupling of this compound-O-sulfonates with Zn-aryls has been reported to yield 6-substituted 2,4-diaminopteridines. scielo.org.za

Other Derivatization Methods: Dehydration synthesis of 4-amino-5-nitrosopyrimidines with active methylene compounds can lead to condensed this compound derivatives. orientjchem.org The reaction of 6-amino-5-(1,2-diethoxycarbonylhydrazino)pyrimidines with enamines also represents a convenient method for this compound preparation. Furthermore, the synthesis of aryl-substituted pteridines from 4,6-diamino-5-nitrosopyrimidines by cyclization with 4-aminophenylacetonitriles has been reported. nih.gov

Table 2: Common Chemical Transformations of this compound and its Derivatives

| Transformation Type | Example Reactions/Reagents | Resulting Modification | Reference |

| Nucleophilic Addition | Water, amines, alcohols (at C-4 and C-7) | Covalent hydrates, amino/alkoxy adducts | orientjchem.org |

| Nucleophilic Substitution | Grignard reagents, NaHS, alkyl sulfides | C-C bond formation (C-7), thione, alkyl sulfinyl | orientjchem.orgorientjchem.orgnih.gov |

| Oxidation | H₂O₂, O₂ (over Pt), Periodate oxidation | Leucopterin, this compound-6-carboxaldehydes, 6-carboxylic acids | orientjchem.orgresearchgate.net |

| Reduction | Reduction of aldehydes to hydroxymethyl derivatives | 6-Hydroxymethyl derivatives | researchgate.net |

| Cross-Coupling | Sonogashira coupling, Negishi coupling (with Zn-aryls) | Aryl/alkyl substitution | mdpi.comscielo.org.za |

| Cyclization (post-scaffold) | Dehydration of oximes | 6-Carbonitriles | researchgate.net |

Biological Roles and Biochemical Pathways of Pteridines

Pteridines in Cellular Metabolism and Physiology

Role in Cardiovascular Function

Pteridines, particularly tetrahydrobiopterin (B1682763) (BH4), are integral to maintaining proper cardiovascular function. BH4 is a vital redox cofactor synthesized from guanosine (B1672433) triphosphate (GTP) through a pathway involving three major enzymatic steps nih.gov. It is essential for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation and endothelial function mdpi.comnih.govmdpi.com. The formation of nitric oxide relies on nitric oxide synthase (NOS), an enzyme that requires BH4 as a coenzyme. During NO production, BH4 undergoes a one-electron redox cycle, donating an electron mdpi.com.

Dysregulation of BH4 metabolism and its bioavailability can contribute to cardiovascular diseases. For instance, in conditions such as coronary artery diseases and peripheral artery diseases, neopterin (B1670844) levels are considered an etiologic and prognostic factor due to their influence on nitric oxide regulation mdpi.com. Elevated circulating neopterin levels indicate activated macrophages and can promote nitro-oxidative stress, impacting vascular remodeling mdpi.com. Neopterin itself is a byproduct of BH4 metabolism, with its synthesis stimulated during inflammation to enhance BH4 generation and nitric oxide synthesis, among other processes frontiersin.org.

Pteridines as Immune System Activation Molecules

Elevated neopterin levels are observed in a wide range of inflammatory and immunological conditions, including viral, bacterial, and parasitic infections, autoimmune diseases, and malignancies mdpi.comnih.gov. Its presence signifies an active immune response, making it a valuable tool for monitoring disease activity creative-diagnostics.comtecan.com.

Neopterin as a Biomarker of Immune Activity

Neopterin is widely recognized as a sensitive biomarker for the activation of cell-mediated immunity mdpi.comfrontiersin.orgnih.gov. Its concentration in bodily fluids such as plasma, serum, and urine is frequently measured to assess the degree of inflammation and immune activation mdpi.commdpi.com.

Neopterin levels are elevated in various clinical scenarios, reflecting the body's immune response to different stressors and diseases.

Conditions Associated with Elevated Neopterin Levels mdpi.comnih.govcreative-diagnostics.comtecan.commdpi.com

| Condition Type | Specific Examples |

| Infectious Diseases | Viral infections (e.g., HIV, SARS-CoV-2), bacterial infections, parasitic infections |

| Autoimmune Diseases | Rheumatoid arthritis, Crohn's disease, systemic lupus erythematosus, ulcerative colitis, Sjögren's syndrome |

| Cardiovascular Diseases | Coronary artery diseases, peripheral artery diseases, congestive heart failure |

| Malignancies | Various types of malignant tumors |

| Inflammatory Conditions | Periodontitis, physical trauma, allograft rejection episodes, chronic neuroinflammatory diseases (e.g., ALS) |

Neopterin's ability to distinguish between viral and bacterial infections offers an advantage over other general inflammatory markers like C-reactive protein (CRP), which can be crucial for guiding treatment decisions, such as antibiotic administration tecan.com. Its levels correlate with disease activity, laboratory data, clinical findings, and response to treatment in autoimmune conditions creative-diagnostics.com. Furthermore, neopterin measurements have been utilized in screening blood donors to mitigate the risk of transmitting viral infections creative-diagnostics.com.

Pteridines as Pigments and Signaling Molecules in Organisms

Pteridines are fundamental to animal coloration and serve diverse signaling functions across various taxa nih.govroyalsocietypublishing.orgresearchgate.net. Unlike melanins, which often provide cryptic coloration, pterins are frequently associated with producing bright and conspicuous colors, playing key advertising roles nih.govroyalsocietypublishing.org. They are endogenously produced, distinguishing them from carotenoids, which are typically acquired through diet nih.gov.

Beyond their direct pigmentary role, pteridines contribute to animal communication in multiple ways. They can absorb light in the visual spectrum, or, when in crystalline form, they can scatter light, contributing to white or iridescent appearances mdpi.comresearchgate.net. Many colorful pteridines absorb short-wavelength light, reflecting hues in the yellow-to-red range, making them ideal for conspicuous displays royalsocietypublishing.org. Furthermore, many pteridines exhibit fluorescence under UV light, a property that can aid in species or sex identification mdpi.comresearchgate.netwildflowerfinder.org.uk.

Pterin-based coloration can signal an individual's physiological condition, social rank, or reproductive state in intraspecific communication royalsocietypublishing.orglacertilia.de. In interspecific interactions, these pigments contribute to aposematic signals (warning coloration), camouflage, predator deflection, and species recognition royalsocietypublishing.orglacertilia.de. While often linked to bright colors, pterins can also contribute to camouflage, for example, in phyllomedusine frogs where pterorhodin aids in mimicking the chromatic properties of leaves by increasing near-infrared light reflectance nih.govroyalsocietypublishing.org.

Pigmentation in Insects (e.g., Butterfly Wings)

Insects were among the first organisms from which pteridines were isolated, with early research focusing on their role in butterfly wing coloration mdpi.combritannica.comnih.gov. Pterins are commonly found in butterfly wings, where they are deposited as granules within the scales nih.govroyalsocietypublishing.orgrug.nl. These pigments are responsible for a wide array of bright colors observed in insects.

Key pterin (B48896) pigments identified in insects and their associated colors include:

Common Pterin Pigments in Insects and Their Colors mdpi.comnih.govrug.nl

| Pterin Pigment | Typical Color/Appearance | Absorption Properties | Examples in Insects |

| Leucopterin (B1674811) | White | Absorbs exclusively in the ultraviolet (UV) region | Wings of Pieris brassicae (cabbage white butterflies) nih.govrug.nlnih.gov |

| Xanthopterin (B1683600) | Yellow | Absorbs in the violet and UV regions | Wings of Gonepteryx rhamni, hornets mdpi.comnih.govrug.nl |

| Erythropterin | Orange to Red | Absorbs in the blue wavelength range | Wings of Pyrrhocoris apterus, Colotis danae mdpi.comnih.govrug.nl |

| Drosopterin | Orange-Red | Eyes and bodies of Drosophila melanogaster mdpi.comnih.gov | |

| Sepiapterin | Yellow | Armadillidium vulgare, Danio rerio mdpi.comnih.gov | |

| Isoxanthopterin (B600526) | Colorless (fluoresces violet in UV) | Absorbs exclusively in the ultraviolet (UV) region | Found in some butterflies, often in heads or bodies mdpi.comwildflowerfinder.org.ukrug.nl |

| Pterorhodin | Dark Red / Wine Red | Some butterfly species, phyllomedusine frogs nih.govroyalsocietypublishing.orgwikipedia.org |

The optical properties of butterfly wings, including their reflectance, are primarily determined by the incoherent scattering of incident light and the absorption by these pterin pigments within the scale structures rug.nlresearchgate.net. The high density of pigments like leucopterin contributes to the excellent light-scattering and opacity properties of white butterfly wings nih.govresearchgate.net. The fluorescence of pterin pigments under UV light further enhances the brightness and vividness of insect coloration wildflowerfinder.org.uk.

Visual Screening and External Signaling Functions

Pteridines play a crucial role as visual screening pigments in the compound eyes of insects and other organisms mdpi.comnih.govbiologists.comuq.edu.au. These pigments are located in the ommatidia, often alongside ommochromes, and function to modulate incoming light towards the visual pigments, thereby enhancing contrast sensitivity and visual acuity by optically isolating each facet of the compound eye nih.govbiologists.comuq.edu.au. In Drosophila melanogaster, drosopterins, for example, are concentrated in specialized granules called pterinosomes within the eyes nih.gov.

Beyond their role in vision, pteridines are vital for external signaling in animals mdpi.com. Animal coloration, often driven by pterins, serves multiple communication purposes. In intraspecific communication, these colors can signal an individual's physiological condition, social status, or reproductive readiness royalsocietypublishing.orglacertilia.de. For instance, sexually dichromatic signals created by pterins are found in insects, fish, reptiles, and amphibians royalsocietypublishing.org.

In interspecific communication, pterin-based coloration can convey information such as toxicity (aposematic signals), deflect predators by drawing attention to non-vital body parts, or facilitate species recognition royalsocietypublishing.orglacertilia.de. While many pterins are associated with bright, conspicuous colors, they can also contribute to cryptic coloration and camouflage, as seen in certain frogs where pterorhodin helps in blending with the environment nih.govroyalsocietypublishing.org. Butterflies, for example, utilize UV reflectance and absorbance, often governed by pterin pigments, as a private communication system for mating behavior and sex recognition, which is less accessible to predators wikipedia.org. The distinct absorption properties of various pterins allow for a diverse range of visual signals rug.nl.

Therapeutic and Biomedical Applications of Pteridine Derivatives

Anticancer Activity of Pteridine-Based Compounds

The this compound scaffold is recognized as a privileged structure, playing a crucial role in numerous biological processes, including the pathogenesis of cancer nih.gov. Its inherent biological significance positions it as a valuable framework for developing anticancer compounds nih.gov. The antitumor activity of this compound-based compounds is among their most extensively studied and advanced therapeutic potentials, with researchers identifying a multitude of molecular targets through which these compounds exert their effects dergipark.org.tr.

Molecular Targets in Cancer Therapy

A deeper understanding of therapeutic targets is pivotal for advancing new drug development in cancer research. This compound derivatives are being explored for their ability to target a broad spectrum of human pathologies, including various neoplasms. The strategic design of anticancer drugs to selectively target malignant cells while minimizing harm to healthy cells is crucial for enhancing treatment efficacy. Given the complexity and diversity of cancers, and the challenge of drug resistance, simultaneously targeting multiple molecular pathways is often essential to achieve optimal therapeutic outcomes.

EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-established and critical therapeutic target in cancer. This compound-based scaffolds are frequently incorporated into pharmaceutical compounds that act as kinase inhibitors, including those targeting EGFR.

Research by Zhou et al. involved the synthesis and optimization of a series of this compound-7(8H)-dione derivatives, which were evaluated for their inhibitory potential against both wild-type EGFR (EGFRWT) and mutant-type EGFR (EGFRL858R/T790M). Notably, Compound VI from this series demonstrated high efficacy, inhibiting EGFRL858R/T790M with an IC50 of 0.68 nM and EGFRWT with an IC50 of 1.21 nM.

Another study focused on designing and synthesizing purine (B94841)/pteridine-based derivatives as dual inhibitors of EGFR and BRAFV600E. Among these, this compound-based Compounds 5a, 5e, and 7e exhibited promising antiproliferative activity, with GI50 values of 38 nM, 46 nM, and 44 nM, respectively. These compounds also displayed significant EGFR inhibitory activity, with IC50 values of 87 nM, 98 nM, and 92 nM, respectively, which were comparable to the reference drug Erlotinib (IC50 = 80 nM).

Furthermore, Compound 7m, a 6-2,2,2-trifluoroethoxy functionalized this compound-based derivative, showed antiproliferative activity comparable to that of a positive control against the A549 cell line, with an IC50 of 27.40 μM. This compound also led to a notable down-regulation of phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK) expression at a concentration of 0.8 μM, indicating that its antiproliferative effects are mediated through the inhibition of the EGFR signaling pathway. Molecular docking studies revealed that Compound 7m forms a hydrogen bond with the Met-769 amide nitrogen and N-1 in its this compound motif, located within the ATP binding site of the EGFR kinase domain.

Table 1: Select this compound-Based EGFR Inhibitors and Their Activities

| Compound Name / Derivative | Target | IC50 / GI50 (nM) | Cell Line / Enzyme | Source |

| Compound VI (this compound-7(8H)-dione derivative) | EGFRL858R/T790M | 0.68 | EGFRL858R/T790M enzyme | |

| Compound VI (this compound-7(8H)-dione derivative) | EGFRWT | 1.21 | EGFRWT enzyme | |

| This compound-based derivative 5a | Antiproliferative | 38 | Cancer cell lines | |

| This compound-based derivative 5e | Antiproliferative | 46 | Cancer cell lines | |

| This compound-based derivative 7e | Antiproliferative | 44 | Cancer cell lines | |

| This compound-based derivative 5a | EGFR | 87 | EGFR enzyme | |

| This compound-based derivative 5e | EGFR | 98 | EGFR enzyme | |

| This compound-based derivative 7e | EGFR | 92 | EGFR enzyme | |

| This compound derivative 7m | Antiproliferative | 27400 (27.40 μM) | A549 cell line |

PLK1 Inhibitors

Polo-like kinase 1 (PLK1) represents another crucial target in cancer therapy, and this compound derivatives have been investigated for their inhibitory effects on this kinase.

Rudolph D et al. reported a series of novel PLK1 inhibitors, including Compound 10, which demonstrated potent inhibition of PLK1 with an IC50 of 0.87 nmol/L. This compound proved effective against various tumor cell lines in xenograft models and exhibited significant tissue penetration. Another PLK1 inhibitor, BI6727 (Volasertib), was shown to induce cell cycle arrest in the G2/M phase, followed by apoptosis.

A study on novel pteridinone derivatives containing a hydrazone moiety identified Compound L19 as a potent antiproliferative agent. Compound L19 exhibited IC50 values of 3.23 μM against A549 cells, 4.36 μM against HCT116 cells, and 8.20 μM against PC-3 cancer cell lines. In kinase assays, Compound L19 demonstrated 75.1% inhibition of PLK1. Further mechanistic studies indicated that L19 significantly inhibited the proliferation of HCT-116 cells, induced a decrease in mitochondrial membrane potential leading to apoptosis, inhibited tumor cell migration, and caused G1 phase arrest in HCT116 cells.

Based on the structure of the PLK1 inhibitor BI-2536, a series of 4,5-dihydro- labsolu.catriazolo[4,3-f]this compound derivatives were designed. Among these, Compound 9b (also known as WNY0824) emerged as a potent dual PLK1/BRD4 inhibitor, with an IC50 of 22 nM for PLK1. This compound also displayed favorable antiproliferative activity against a panel of cancer cell lines and induced cell cycle arrest and apoptosis in the acute myeloid leukemia cell line MV 4-11.

Table 2: Select this compound-Based PLK1 Inhibitors and Their Activities

| Compound Name / Derivative | Target | IC50 (nM) / % Inhibition | Cell Line / Enzyme | Source |

| This compound derivative 10 | PLK1 | 0.87 | PLK1 enzyme | |

| Pteridinone derivative L19 | PLK1 | 75.1% inhibition | PLK1 enzyme | |

| Pteridinone derivative L19 | Antiproliferative | 3230 (3.23 μM) | A549 cell line | |

| Pteridinone derivative L19 | Antiproliferative | 4360 (4.36 μM) | HCT116 cell line | |

| Pteridinone derivative L19 | Antiproliferative | 8200 (8.20 μM) | PC-3 cell line | |

| WNY0824 (Compound 9b) | PLK1 | 22 | PLK1 enzyme |

Monocarboxylate Transporter (MCT1) Inhibitors

Monocarboxylate Transporter 1 (MCT1) has been identified as a promising target for cancer therapy, primarily because a significant number of aggressive tumor types exhibit markedly elevated levels of MCT1, MCT4, or both labsolu.canih.gov. The inhibition of either MCT1 or MCT4 has been shown to induce tumor cell death ex vivo and promote tumor regression in vivo nih.gov.

Several novel substituted this compound-derived compounds have been reported as inhibitors of MCT1. Their efficacy in inhibiting lactate (B86563) transport was validated using a 14C-lactate transport assay, and their potency against MCT1-expressing human tumor cells was confirmed through MTT assays nih.gov.

Four of the most potent this compound-derived compounds demonstrated substantial anticancer activity, with EC50 values ranging from 37 to 150 nM, against MCT1-expressing human Raji lymphoma cells. Wang H et al. reported that Compounds 3 and 4ac, which are this compound derivatives, effectively inhibited the proliferation of Raji Burkitt lymphoma cells that express MCT1 labsolu.ca. A direct correlation was observed between the reduction in C-lactate transport and the antiproliferative effects in these cells labsolu.ca.

Potent inhibitors such as Compounds 14b, 15b, 15c, 23b, 27, and 1 exhibited antiproliferative effects on MCT1-expressing tumor cells that largely corresponded with their ability to inhibit lactate transport, thereby supporting their proposed mechanism of action. Specifically, Compound 23b, characterized by a five-atom tether to its primary hydroxyl group, demonstrated strong growth inhibition in the MTT assay, with an EC50 of 58 ± 10 nM.

Table 3: Select this compound-Based MCT1 Inhibitors and Their Activities

| Compound Name / Derivative | Target | EC50 (nM) | Cell Line | Source |

| This compound-derived compounds (four most potent) | Antiproliferative | 37–150 | Raji lymphoma cells | |

| This compound derivative 23b | Antiproliferative | 58 ± 10 | Raji lymphoma cells |

BRD4-Selective Inhibitors

Bromodomain-containing protein 4 (BRD4), a member of the BET family, functions as an "epigenetic reader" by binding to acetylated lysine (B10760008) residues on histone tails, thereby regulating chromatin structure and gene expression. BRD4 plays a significant role in the development and progression of various malignant human diseases, particularly cancers, making it a highly attractive target in cancer therapy. Inhibition of BRD4 leads to the downregulation of key oncogenes such as MYC, FOSL1, and BCL2.

This compound derivatives have been identified as selective inhibitors of BRD4. Koban LK et al. reported certain tetrahydrothis compound derivatives that exhibit BRD4-selective inhibitory activity.

WNY0824 (also referred to as Compound 7 and Compound 9b), a this compound derivative, has demonstrated strong antiproliferative activity against cancer cells, with an IC50 of 109 nM for BRD4. This compound has also shown in vivo antitumor activity.

Table 4: Select this compound-Based BRD4 Inhibitors and Their Activities

| Compound Name / Derivative | Target | IC50 (nM) | Cell Line / Enzyme | Source |

| WNY0824 (Compound 9b) | BRD4 | 109 | BRD4 enzyme |

This compound Derivatives in Drug Discovery and Development

This compound derivatives have garnered considerable attention in the field of medicinal chemistry research due to their wide range of potential applications labsolu.ca. The this compound nucleus serves as a fundamental framework for numerous physiologically active chemicals and pharmacological molecules. A significant number of this compound derivatives have been synthesized and evaluated for their biological activities, aiming to address a broad spectrum of human pathologies, including various neoplasms. The promising biological activities exhibited by these compounds highlight their substantial potential for drug development.

Beyond the established FDA-approved pteridines like Methotrexate (B535133) and Pralatrexate, many other this compound derivatives are currently undergoing investigation in clinical trials labsolu.cadergipark.org.tr. The comprehensive development of such compounds necessitates a multidisciplinary approach, integrating expertise from chemistry, biochemistry, pharmacology, and clinical sciences to effectively translate fundamental research findings into practical clinical applications.

Clinical Applications and FDA Approved Pteridines (e.g., Methotrexate, Pralatrexate)

This compound derivatives have a well-established role in clinical medicine, particularly in oncology and autoimmune diseases. Several this compound-based compounds have received approval from the Food and Drug Administration (FDA) for therapeutic use. researchgate.netorientjchem.org

Methotrexate (MTX) , a prominent this compound derivative, is a chemotherapy agent and immune-system suppressant. wikipedia.orgfishersci.ca It is widely used in the treatment of various cancers, including breast cancer, leukemia, lung cancer, lymphoma, gestational trophoblastic disease, and osteosarcoma. wikipedia.org Beyond its anticancer properties, methotrexate is also employed for autoimmune diseases such as psoriasis, rheumatoid arthritis, and Crohn's disease, where it acts by reducing inflammation. wikipedia.orgfishersci.catandfonline.comnih.gov Its mechanism of action involves inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for folic acid metabolism and cell division, thereby blocking the synthesis of tetrahydrofolate and subsequently DNA, RNA, and protein synthesis. researchgate.netfishersci.ca

Pralatrexate , marketed under the brand name Folotyn, is another FDA-approved this compound derivative. researchgate.netwikipedia.orgcpu-bioinfor.org Approved in the United States in September 2009, it was the first treatment specifically for relapsed or refractory peripheral T-cell lymphoma (PTCL), an aggressive form of non-Hodgkin's lymphoma. wikipedia.orgcpu-bioinfor.orgflybase.orgebi.ac.uk Pralatrexate is designed as a folate analogue inhibitor of dihydrofolate reductase (DHFR) with a high affinity for reduced folate carrier-1 (RFC-1). wikipedia.orgcpu-bioinfor.orgebi.ac.uk This high affinity facilitates its selective entry into cells expressing RFC-1, where it undergoes polyglutamylation and competes for the folate binding site of DHFR, ultimately inhibiting nucleotide precursor synthesis and leading to tumor cell apoptosis. cpu-bioinfor.orgebi.ac.uk Preclinical and clinical studies have demonstrated its significant activity against T-cell lymphomas and other malignancies. ebi.ac.uk

Other FDA-approved this compound derivatives include triamterene, which is used as a diuretic. researchgate.netnih.gov

Table 1: FDA Approved this compound Derivatives and Their Clinical Applications

| Compound Name | Primary Clinical Application(s) | Mechanism of Action |

| Methotrexate | Cancer (e.g., leukemia, lymphoma, breast cancer), Autoimmune diseases (e.g., rheumatoid arthritis, psoriasis, Crohn's disease) | Dihydrofolate reductase (DHFR) inhibitor, blocking folate metabolism and DNA/RNA synthesis. researchgate.netwikipedia.orgfishersci.ca |

| Pralatrexate | Relapsed or refractory Peripheral T-cell Lymphoma (PTCL) | Dihydrofolate reductase (DHFR) inhibitor with high affinity for reduced folate carrier-1 (RFC-1). wikipedia.orgcpu-bioinfor.orgebi.ac.uk |

| Triamterene | Diuretic | (Information not provided in search results for this specific mechanism for Triamterene) researchgate.netnih.gov |

Anti-inflammatory Potential of this compound Derivatives

This compound derivatives exhibit promising anti-inflammatory properties, a characteristic that has garnered significant research interest due to the association of inflammation with numerous chronic diseases, including cancer, atherosclerosis, and autoimmune disorders. ijfmr.comresearchgate.netresearchgate.nettandfonline.com The anti-inflammatory effects of pteridines are often linked to their ability to modulate oxidative stress and inhibit key enzymes involved in inflammatory pathways. tandfonline.com

Lipoxygenase Inhibition

This compound derivatives have also been identified as inhibitors of lipoxygenase (LOX), a family of enzymes involved in the metabolism of fatty acids into pro-inflammatory mediators like leukotrienes. tandfonline.comnih.govijrpr.comnih.gov LOX metabolism plays a crucial role in the pathophysiology of inflammatory diseases such as rheumatoid arthritis, bronchial asthma, and psoriasis. tandfonline.comnih.gov Research has shown that N-alkylated 2,4-diaminopteridines can inhibit soybean lipoxygenase, with some derivatives demonstrating IC50 values as low as 100 nM. tandfonline.comnih.gov For instance, the compound 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f) exhibited significant anti-inflammatory activity in a rat model of colitis, showing a 41% reduction in inflammation and a 60% greater reduction of edema in rat paw compared to indomethacin. tandfonline.comnih.gov This indicates that the 2,4-diaminothis compound (B74722) core can serve as a novel scaffold for developing LOX inhibitors with anti-inflammatory properties. tandfonline.comnih.gov

Table 2: Anti-inflammatory Properties of this compound Derivatives

| Property/Mechanism | Key Findings/Examples | Research Context |

| Radical Scavenging | Sulfur-containing pteridines inhibit linoleic acid peroxidation. medicine.dp.ua Many N-substituted 2,4-diaminopteridines show potent lipid antioxidant properties. tandfonline.comnih.gov Reduced pterins act as radical scavengers. researchgate.netnih.gov | In vitro studies (e.g., linoleic acid peroxidation model, DPPH assay). ijfmr.comtandfonline.comnih.govmedicine.dp.ua |

| Lipoxygenase Inhibition | N-alkylated 2,4-diaminopteridines inhibit soybean lipoxygenase (IC50 values down to 100 nM). tandfonline.comnih.gov Compound 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f) showed significant anti-inflammatory activity in a rat model of colitis (41% reduction) and rat paw edema (60% greater reduction than indomethacin). tandfonline.comnih.gov | In vitro soybean LOX inhibition assays, in vivo rat models of inflammation. tandfonline.comnih.gov |

Antimicrobial and Antiparasitic Activities

This compound derivatives have also been explored for their potential as antimicrobial and antiparasitic agents, targeting a range of infectious diseases caused by bacteria, fungi, and protozoa. ijfmr.comresearchgate.netnih.govresearchgate.netijrpr.comjst.go.jp

Antimalarial and Antileishmanial Agents

The antiparasitic activity of this compound derivatives is particularly notable against malaria and leishmaniasis, two globally significant parasitic diseases. biointerfaceresearch.com this compound reductase 1 (PTR1) is an essential enzyme for the salvage of pterins in parasitic trypanosomatids, including Leishmania major and Trypanosoma cruzi, and is considered a promising target for drug development. biointerfaceresearch.comnih.govresearchgate.netchemrxiv.orgmdpi.comasm.orgmdpi.comacs.orgmdpi.com PTR1 helps the parasite by reducing folate and biopterin (B10759762) to tetrahydrofolate and tetrahydrobiopterin (B1682763), respectively, and can provide a metabolic bypass to overcome dihydrofolate reductase (DHFR) inhibition, which is a common mechanism of action for antimalarial and antileishmanial drugs. biointerfaceresearch.comresearchgate.netmdpi.comasm.orgacs.orgmdpi.com

Studies have identified this compound derivatives that act as potent inhibitors of parasitic enzymes like Plasmodium falciparum DHFR (Pf-DHFR) and Leishmania major PTR1 (Lm-PTR1). biointerfaceresearch.comasm.orgacs.org For instance, certain pyrazole (B372694) derivatives, such as compounds 9a and 9b, have demonstrated significant antimalarial activity, achieving up to 95% suppression of parasitemia in P. berghei ANKA infected mice. biointerfaceresearch.com These compounds also exhibited superior antileishmanial activity compared to miltefosine (B1683995) in in vitro assays. biointerfaceresearch.com The co-inhibition of both DHFR and PTR1 is considered a rational strategy to effectively inhibit the folate pathway in Leishmania parasites and overcome drug resistance. researchgate.netasm.orgacs.org

Activity Against Trypanosomatids

Beyond Leishmania, this compound derivatives also show activity against other trypanosomatids, which are the causative agents of diseases like Human African Trypanosomiasis (sleeping sickness) and Chagas disease. nih.govresearchgate.netchemrxiv.orgmdpi.com As with Leishmania, this compound reductase 1 (PTR1) is a key target in Trypanosoma brucei (TbPTR1) and Trypanosoma cruzi (TcPTR1). nih.govresearchgate.netchemrxiv.orgmdpi.com Inhibitors of PTR1 are being developed to disrupt the essential pterin (B48896) salvage pathway in these parasites. nih.govresearchgate.netchemrxiv.org Research has identified 2,4-diaminothis compound derivatives that show greater activity against parasite enzymes compared to human enzymes, indicating selectivity. nih.gov For example, compound 6a showed a Ki of 100 nM towards LmPTR1, and a modified compound 6b achieved an improved Ki of 37 nM against LmPTR1. nih.gov Chroman-4-one derivatives have also been investigated as PTR1 inhibitors and antiparasitic agents against Trypanosoma brucei and Leishmania infantum, with some compounds demonstrating activity against both targeted enzymes and parasites with low toxicity. mdpi.com The combination of PTR1 inhibitors with known DHFR inhibitors has shown additive profiles, suggesting a promising approach for developing new antiparasitic drugs that can overcome resistance mechanisms. nih.govresearchgate.netacs.org

Table 3: Antimicrobial and Antiparasitic Activities of this compound Derivatives

| Activity Type | Target Organism/Enzyme | Key Findings/Examples |

| Antimalarial | Plasmodium falciparum DHFR (Pf-DHFR) | Pyrazole derivatives (e.g., 9a, 9b) showed up to 95% suppression of parasitemia in P. berghei ANKA infected mice. biointerfaceresearch.com |

| Antileishmanial | Leishmania major PTR1 (Lm-PTR1) | Pyrazole derivatives (e.g., 9a, 9b) exhibited superior antileishmanial activity compared to miltefosine. biointerfaceresearch.com Compound 6b showed a Ki of 37 nM against LmPTR1. nih.gov |

| Activity Against Trypanosomatids | Trypanosoma brucei PTR1 (TbPTR1), Trypanosoma cruzi PTR1 (TcPTR1) | 2,4-diaminothis compound derivatives show selective activity against parasite enzymes. nih.gov Chroman-4-one derivatives inhibit TbPTR1 and T. brucei growth. mdpi.com Combination therapy with DHFR inhibitors shows synergistic effects. nih.govresearchgate.netacs.org |

Compound Names and PubChem CIDs

Photochemistry and Photobiological Aspects of Pteridines

Photoreceptor Functions in Living Organisms

Pteridines are integral to photoreception across a broad spectrum of living organisms, acting as chromophores in key photoreceptor proteins wikipedia.orgctdbase.org. A notable example is 5,10-methenyltetrahydrofolate (MTHF), a pterin (B48896) derivative identified as a light-harvesting antenna in photoenzymes like DNA photolyase and in the regulatory photoreceptor cryptochrome (B1237616) ctdbase.org. Another specific instance includes cyanopterin, which serves as a UV/blue photoreceptor involved in the phototaxis of cyanobacteria wikipedia.org.

The involvement of pterins, particularly reduced forms such as 5,6,7,8-tetrahydrobiopterin (H4Bip), in photoreactions suggests their potential role as metabolic photoregulators ctdbase.org. In the realm of plant biology, pterin derivatives are hypothesized to contribute to blue-light reception, with some research proposing pterins as putative blue light chromophores for photoreceptors in higher plants. Historically, during prebiotic evolution, flavins and other pteridine derivatives were instrumental in converting light energy into chemical bond energy, a fundamental photoreceptor function that has been conserved in modern photoenzymes and photosensory proteins, facilitating organisms' adaptation to their environment.

UV Exposure Effects on this compound Oxidation

UV exposure significantly impacts the redox state and chemical behavior of pteridines. UV irradiation of H4pterins, for instance, can initiate electron donor reactions. These reactions have the potential to influence the enzymatic activities of aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenases ctdbase.org.

In pathological conditions, such as those affecting human skin, oxidized pterins can accumulate. These accumulated compounds absorb UV-A radiation, leading to fluorescence, photo-oxidation, and the generation of reactive oxygen species wikipedia.org. A clear example of this phenomenon is observed in vitiligo, a skin disorder characterized by impaired UV protection due to melanin (B1238610) loss. In individuals with vitiligo, the metabolism of H4Bip is disrupted, resulting in elevated concentrations of dihydro and oxidized pterin derivatives in the affected tissues. The photolysis of biopterin (B10759762) under aerobic conditions contributes to increased peroxide formation in vitiligo wikipedia.org. Furthermore, 6-carboxypterin, a product of biopterin oxidation, is known to effectively sensitize the production of ROS upon UV exposure wikipedia.org.

Pterins can photosensitize the oxidation of various biomolecules through two primary mechanisms: Type I, involving electron transfer, and Type II, which involves the production of singlet oxygen wikipedia.orgnih.gov. Studies have shown that pterin, the parent compound of oxidized pterins, can photosensitize the oxidation of amino acids, such as tryptophan, when irradiated with UV-A light (350 nm) in aerated aqueous solutions. This process predominantly occurs via a Type I photooxidation mechanism, initiated by electron transfer from the amino acid to the excited triplet state of pterin nih.gov. The photodegradation of 5-methyltetrahydrofolate (5MTHF) by UV radiation involves its oxidation to 5-methyldihydrofolate (B1666344) (5MDHF), followed by molecular cleavage. While 5MTHF primarily absorbs UVB radiation, its degradation in the human body by UVA is more likely mediated by reactive oxygen species generated by other natural photosensitizers. Additionally, pterins have been shown to covalently bind to proteins under UV-A radiation, forming photoadducts, a process relevant to the understanding of photoallergy.

Analytical Methodologies for Pteridine Research

Chromatographic Techniques for Pteridine Analysis

Chromatographic methods are widely employed for the separation and quantification of pteridines from complex biological and environmental matrices. These techniques offer high resolution and sensitivity, making them indispensable tools in this compound research.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this compound analysis, offering robust separation capabilities. Various detection methods are coupled with HPLC to enhance its analytical power.

HPLC hyphenated with mass spectrometry (HPLC-MS) is a powerful and widely applied methodology for the analysis of pteridines, providing both qualitative and quantitative information nih.govuni.lu. This coupling is particularly advantageous as it allows for the analysis of pteridines in their native oxidation states, thus avoiding the need for a pre-oxidation step that is often required with fluorimetric detection nih.govuni.lu.

HPLC-MS/MS has been utilized for the determination of pteridines in various biological samples, including urine, serum, and plant extracts nih.govuni.lu. A comprehensive "pterinomics" workflow using HPLC-MS/MS has been developed for the simultaneous analysis of up to 15 this compound derivatives, including structural isomers, in urine samples . This method demonstrated excellent sensitivity with detection limits ranging from 0.025 μg L⁻¹ to 0.5 μg L⁻¹, and high accuracy (88-112% recovery) and precision (0-6% RSD) .

Liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS or LC-QTOF-HRMS) offers high-resolution mass spectrometry, which is increasingly important due to its sensitivity and selectivity for this compound analysis wikipedia.org. This technique has been applied to determine pteridines in cancer cell cultures and human urine samples wikipedia.org. A dilute-and-shoot method using HPLC-Q-TOF-MS for this compound profiling in human urine demonstrated excellent analytical parameters, good sensitivity, and precision wikipedia.org.

Table 1: Examples of Pteridines Analyzed by HPLC-MS/MS and HPLC-Q-TOF-MS

| This compound Compound | Sample Matrix | Detection Limits (μg L⁻¹) | Recovery (%) | Precision (RSD %) | Reference |

| 15 this compound derivatives | Urine | 0.025 - 0.5 | 88-112 | 0-6 | |

| 7 intracellular pteridines | Cell lysates | 0.1 - 3.0 | 84.5-109.4 | 2.1-5.4 | |

| Neopterin (B1670844) (NEO) | Tomato | - | - | <10 | nih.gov |

| 7,8-Dihydroneopterin (NH2) | Tomato | - | - | <10 | nih.gov |

| 6-Hydroxymethylpterin (6HMPT) | Tomato | - | - | <10 | nih.gov |

| Pterin-6-carboxylic acid (PT6C) | Tomato | - | - | <10 | nih.gov |

| 3,6,7-trimethyl-2,4(1H,3H)-pteridinedione, 6,7-dimethyl-2,4(1H,3H)-pteridinedione | Manuka honey | - | - | - |

HPLC coupled with fluorescence detection (HPLC-FD) is a highly sensitive method for this compound analysis, particularly for oxidized or aromatic pteridines that exhibit strong native fluorescence. Reduced pteridines, which have low quantum yield of fluorescence, often require a pre-oxidation step to convert them into their fluorescent aromatic forms for detection.

This technique has been successfully applied for the simultaneous determination of several this compound derivatives, such as pterin-6-carboxylic acid (CAR), neopterin (NEO), xanthopterin (B1683600) (XAN), isoxanthopterin (B600526) (ISO), and biopterin (B10759762) (BIO), in urine and serum samples. Detection limits as low as 25 pg for pteridines and 0.07 to 0.61 ng mL⁻¹ in serum have been reported. The method typically involves specific excitation and emission wavelengths; for instance, excitation at 280 nm and emission at 444 nm for most pteridines in urine, or excitation at 272 nm and emission at 410 nm (isoxanthopterin), 465 nm (xanthopterin), and 445 nm (other pteridines) in serum.

Table 2: Examples of Pteridines Analyzed by HPLC with Fluorescence Detection

| This compound Compound | Sample Matrix | Excitation (nm) | Emission (nm) | Detection Limit | Reference |

| CAR, NEO, XAN, ISO, BIO | Urine | 280 | 444 | < 25 pg | |

| XAN, NEO, MON, ISO, BIO, 6HMPT | Human serum | 272 | 410 (ISO), 465 (XAN), 445 (others) | 0.07-0.61 ng mL⁻¹ | |

| Pterin (B48896), Biopterin, Dihydrobiopterin, Tetrahydrobiopterin (B1682763), Dihydroxanthopterin | Various | Variable | Variable | 300-540 fmol |

Coupled with Mass Spectrometry (HPLC-MS/MS, HPLC-Q-TOF-MS)

Capillary Electrophoresis (CE) with Laser-Induced Fluorescence Detection

Capillary Electrophoresis (CE) coupled with Laser-Induced Fluorescence (LIF) detection is an ultra-sensitive method for analyzing pteridines, particularly in biological fluids where they are present in minute amounts. CE offers superior separation capabilities compared to HPLC for certain this compound derivatives.

This technique has been successfully applied to monitor this compound levels in urine, especially in the context of tumor-related diseases, viral infections, and renal disease, where this compound levels are known to elevate significantly. Eight different this compound derivatives, including neopterin, pterine, xanthopterin, pterin-6-carboxylic acid, and isoxanthopterin, have been well separated and characterized in urine samples from healthy individuals and cancer patients within 10 minutes. The detection limits for these pteridines are remarkably low, typically under 1 × 10⁻¹⁰ M, which is approximately 1000 times more sensitive than traditional UV detectors. While LIF detectors offer high sensitivity, their high cost can be a limiting factor, leading to the evaluation of alternatives like LED-induced fluorescence detectors.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid method frequently used for the preliminary separation, identification, and semi-quantitative analysis of pteridines. Pteridines, especially those acting as pigments, are often fluorescent under UV light, which greatly aids their detection on TLC plates.

TLC analysis typically involves silica-gel plates and mobile phases such as n-butanol:5N acetic acid (4:1). Pteridines are identified based on their Rf values and the color of their fluorescence under UV light (e.g., 254 nm or 350 nm), often compared to known standards. This technique has been instrumental in studying this compound patterns in insects, such as Pyrrhocoris apterus and Locusta migratoria migratorioides, revealing qualitative and semi-quantitative differences in this compound composition among mutants or under different physiological conditions. The fluorescence property of this compound derivatives can also be used as a quick screening method, for instance, in the authentication of genuine manuka honey.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed structural and electronic information about this compound compounds, complementing chromatographic analyses.

Ultraviolet/Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy is commonly used to characterize pteridines by their distinct absorption peaks. This compound itself, a 1:3:5:8-tetra-azanaphthalene, exhibits UV absorption bands in the 200-500 nm region, often showing similarities to naphthalene (B1677914) but with differences due to the nitrogen atoms. For example, purified pterin compounds can show absorption maxima around 254 nm, 268 nm, 276 nm, and 350-360 nm, depending on the specific this compound and pH conditions. Time-dependent UV-Vis absorption spectra can also reveal changes in this compound derivatives during phase transitions (e.g., sol to gel).

Fluorescence Spectroscopy: Many pteridines exhibit native fluorescence, making fluorescence spectroscopy a valuable tool for their detection and characterization. This property is particularly useful for purification and identification. Pterin compounds typically show excitation maxima around 350-360 nm and emission maxima around 445-450 nm. Specific pteridines like D-Neopterin, D- and L-biopterin, and pterin have reported emission maxima at 450 nm, 445 nm, and 445 nm, respectively, when excited at 363 nm, 362 nm, and 358 nm. Fluorescence correlation spectroscopy (FCS) has also been explored for measuring the molecular motion of this compound derivatives like neopterin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is essential for elucidating the precise chemical structure of pteridines and their derivatives. It provides detailed information about the arrangement of atoms and their connectivity. For instance, ¹H NMR spectra of this compound itself contain characteristic singlets and doublets corresponding to protons on the pyrimidine (B1678525) and pyrazine (B50134) rings. ¹³C NMR spectra are used to analyze the ionization state of pteridines in different solvents. Two-dimensional (2D) NMR techniques such as COSY, HETCOR, and COLOC are employed to confirm complex structures and assign all proton and carbon resonances in novel this compound compounds. NMR has been used in the characterization of new this compound derivatives synthesized in a single step.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within this compound structures by detecting characteristic vibrational modes. For example, IR spectra can show peaks corresponding to N-H stretching (indicating amino groups), C=C stretching of aromatic systems, and carbonyl groups. Comparisons between the spectra of substituted pteridines can help assign specific infrared bands to particular vibrational modes.

Raman Spectroscopy: Raman spectroscopy, often used in conjunction with fluorescence spectroscopy, can characterize pteridines and their derivatives, particularly in biological samples like blood plasma. It provides specific spectral signatures related to the molecular vibrations, which can reflect altered metabolic pathways of pteridines in different pathological conditions, such as oral cancer.

Near-Infrared Spectroscopy (NIRS): NIRS has been explored as a rapid, non-destructive, and relatively inexpensive method for metabolomic profiling, including the estimation of chronological age in insects by analyzing this compound fluorescence. While this compound fluorescence techniques are also used for age-grading, NIRS offers advantages in speed, portability, and not requiring determination of sex, size, or temperature exposure.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a fundamental technique for the identification and characterization of pteridines, primarily due to their characteristic absorption of UV light nih.gov. This compound itself exhibits detectable absorption at 330–350 nm using a UV-Vis spectrophotometer cancer.gov. For instance, pterin, a common this compound derivative, shows an absorbance peak at 268 nm researchgate.net.

UV-Vis absorption spectroscopy is also utilized to assess the stability of this compound-containing sequences, such as those incorporated into DNA. Measurements of thermal melting temperatures (Tm) by UV-Vis absorption spectroscopy can reveal destabilization effects, with significant perturbations observed depending on the neighboring bases cancer.gov. The absorption and fluorescence emission spectra of pteridines are sensitive to pH changes, which allows for the determination of their pKa values. For example, certain pteridines have shown pKa values of 8.3 for absorbance and 8.5 for fluorescence, with spectral shifts occurring as pH increases cancer.gov.

Furthermore, UV-Vis spectroscopy is applied to study the photophysical properties of synthetic this compound derivatives. For instance, this compound-2,4-dione-functionalised oligothiophenes exhibit solvatochromism, where the longest wavelength absorption band, consistent with an intramolecular charge-transfer (ICT) band, shifts to longer wavelengths with increasing oligothiophene chain length rsc.org. This technique is also employed in conjunction with other methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to investigate phenomena like covalent hydration in this compound cations rsc.org. Novel fluorescent this compound alkaloids, like tedaniophorbasins A and B, display characteristic UV absorption maxima at wavelengths such as 223, 280, 296, and 419 nm mdpi.com.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive and versatile tool for this compound research, owing to the inherent fluorescence of many this compound compounds under UV light nih.gov. This property is particularly useful for their purification and identification nih.gov.

This compound nucleoside analogs, such as 3-methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin (3-MI) and 6-methylisoxanthopterin (6-MI) analogs, are widely used as fluorescent probes in nucleic acid analysis. Their fluorescence properties are exquisitely sensitive to interactions with neighboring bases when incorporated into DNA, making them valuable for monitoring structural changes in DNA cancer.govnih.gov. Applications include measuring changes in fluorescence intensity, anisotropies, lifetimes, spectral shifts, and energy transfer cancer.govnih.gov. For example, pterin exhibits an excitation maximum at 360 nm and an emission maximum at 450 nm researchgate.net.

The pH-dependent shifts in fluorescence emission spectra can be used to determine pKa values, demonstrating the involvement of specific positions on the this compound ring in protonation processes cancer.gov. Importantly, only the oxidized forms of this compound derivatives, such as biopterin and neopterin, are fluorescent, while their reduced forms are not researchgate.net. This distinction allows for the estimation of oxidized this compound levels in urine by spectrofluorometry, serving as potential biomarkers for oxidative stress in vivo researchgate.net.

Fluorescence spectroscopy also plays a role in clinical diagnostics. Studies have utilized fluorescence spectroscopy to characterize pteridines in biological samples like blood plasma, revealing spectral differences between healthy subjects and patients with conditions such as oral cancer, which may be indicative of altered this compound metabolic pathways spiedigitallibrary.org. Novel this compound alkaloids, such as tedaniophorbasins A and B, exhibit intense fluorescence with significant Stokes shifts, suggesting potential roles as donor luminophores for bioluminescence mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation and conformational analysis of pteridines and their derivatives. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed for identifying the structures of synthesized this compound compounds rjpbcs.comresearchgate.net.

¹³C NMR spectra of various pteridines, including pterin, xanthopterin, isoxanthopterin, leucopterin (B1674811), and lumazine, have been extensively studied under different ionization states (anions and cations) and in various solvent systems (e.g., 1 M NaOD, CF₃COOH, H₂SO₄, FSO₃H) researchgate.net. Analysis often involves techniques such as heteronuclear double resonance, non-decoupled spectra, and spectral comparison to assign resonances accurately researchgate.net.

¹H NMR spectroscopy of pteridines in strongly acidic solutions can reveal the formation of mono-cations and di-cations, with the chemical shifts of NH₂ and methyl protons showing linear correlations with basic pKa values researchgate.net. Variable temperature NMR measurements can also be used to determine energy barriers to internal rotation within these molecules researchgate.net. For complex this compound alkaloids, two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), COLOC (Correlation Spectroscopy via Long-Range Couplings), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for achieving complete assignment of proton and carbon resonances and establishing connectivity conicet.gov.ar. Additionally, Density Functional Theory (DFT) calculations applied to ¹³C NMR data can further aid in the elucidation of complex this compound structures mdpi.com.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique for the qualitative and quantitative determination of pteridines, offering high sensitivity and selectivity, especially when coupled with chromatographic separation methods researchgate.netmdpi.com. High-Performance Liquid Chromatography (HPLC) hyphenated with MS (HPLC-MS/MS or LC-MS/MS) is the most widely applied methodology for analyzing pteridines in diverse matrices researchgate.netmdpi.comunex.es.

MS provides crucial information on the molecular weight and fragmentation patterns of pteridines. For instance, Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound itself indicates a top peak at m/z 132 nih.gov. Tandem mass spectrometry (MS/MS) is particularly valuable for detailed structural analysis of complex this compound alkaloids, allowing for the confirmation of tentative structures through fragmentation analysis conicet.gov.ar.

LC-MS methods have been optimized for the determination of natural pteridines in various biological and plant samples, including tomatoes, potatoes, and Arabidopsis thaliana unex.es. These methods can distinguish between different oxidation states of pteridines and are used for both identification and quantification, even for compounds present at trace levels unex.esnih.gov. For example, Leucopterin has been identified and confirmed using HPLC-MS/MS nih.gov. Recent advancements include the development of HPLC-quadrupole time-of-flight mass spectrometry (HPLC-QTOF MS) methods for simultaneous analysis of multiple this compound derivatives, offering excellent sensitivity, accuracy, and precision researchgate.netmdpi.com.

Raman Spectroscopy

Raman spectroscopy is an optical technique that provides molecular vibrational information, making it valuable for characterizing the chemical composition and structural features of pteridines. It is often used in combination with infrared spectroscopy and ab initio calculations to analyze the molecular vibrations of this compound and related aza-naphthalenes acs.orgacs.org. Raman spectra can be recorded from both solid samples and solutions, providing detailed vibrational fingerprints specific to certain compounds acs.orgresearchgate.net.

In biological contexts, Raman spectroscopy can identify specific vibrational frequencies indicative of this compound pigments. For instance, weak Raman scattering at 1590 and 3090 cm⁻¹ has been observed, suggesting the presence of small contributions of this compound pigments in biological tissues .

A significant advancement in Raman spectroscopy for this compound analysis is Surface-Enhanced Raman Spectroscopy (SERS). SERS addresses the inherent limitation of weak signal intensity in traditional Raman spectroscopy by utilizing plasmonic nanostructures to enhance the Raman signal mdpi.com. This enhancement allows for the ultrasensitive detection of trace levels of pterins and related compounds, such as xanthopterin, isoxanthopterin, and 7,8-dihydrobiopterin, even in complex biological matrices where strong fluorescent backgrounds and overlapping spectral features can interfere with conventional Raman methods researchgate.netmdpi.com. SERS offers non-destructive analysis, specific fingerprint spectra, high sensitivity, and low sample consumption, making it a promising tool for therapeutic drug monitoring and biomarker detection mdpi.com. Raman and fluorescence spectroscopic characterization of pteridines in blood plasma has shown spectral differences between normal subjects and oral cancer patients, suggesting its potential for identifying altered metabolic pathways in disease spiedigitallibrary.org.

Fluorescence Correlation Spectroscopy (FCS)

Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique used to study the molecular dynamics and interactions of fluorescent molecules at very low concentrations, down to the single-molecule level. For this compound research, FCS has been employed to measure the molecular motion of this compound derivatives, such as neopterin mendeley.comresearchgate.net.

FCS is particularly powerful for the single-molecule detection of this compound analogs like 3-methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin (3-MI), a guanosine (B1672433) analog widely used in DNA binding and dynamics studies cancer.govumass.edunist.gov. FCS measurements provide insights into the photon count rate and signal-to-background ratio per molecule, which are critical parameters for single-molecule studies umass.edunist.gov. When this compound analogs are incorporated into DNA, FCS can be used to study the subtle changes in DNA dynamics and conformation, offering advantages over traditional labeling methods due to the intimate association between the analog and neighboring bases cancer.govumass.edu.

Despite technical limitations that may initially preclude the identification of single molecules of some this compound derivatives, FCS is considered an ultrasensitive, reliable, rapid, and direct tool for analytics and diagnostics in solution mendeley.comresearchgate.net. Its potential applications include monitoring the activation control of cell-mediated immunity through neopterin determination mendeley.comresearchgate.net.

Analytical Challenges in this compound Determination in Biological Samples

The determination of pteridines in biological samples presents several significant analytical challenges due to their unique physicochemical properties and biological context.

One primary challenge is the trace cellular concentrations at which pteridines are often present in biological fluids and tissues nih.govmdpi.com. This necessitates the use of highly sensitive detection techniques to achieve accurate quantification mdpi.com.

Another major difficulty arises from the multitude of this compound derivatives with diverse chemical functionality and multiple structural isomers nih.gov. This complexity requires analytical methods capable of high resolution and selectivity to differentiate and quantify individual compounds within a complex mixture nih.gov.

Rapid autooxidation and degradation are critical issues, as many this compound derivatives are highly unstable. Their stability is significantly affected by exposure to light, temperature, and oxygen unex.esnih.govmdpi.comnih.govcuni.cz. To mitigate degradation, samples must be stored at low temperatures (preferably below -20 °C) in non-UV transparent containers, and exposure to light and higher temperatures during analysis should be minimized mdpi.com. The existence of pterins in three different oxidation forms—fully reduced (e.g., tetrahydropterin), partially reduced (e.g., dihydropterin), and fully oxidized (e.g., pterin)—further complicates quantification, often requiring complete reduction or oxidation of the sample before analysis mdpi.comnih.gov.

Solubility issues also pose a challenge, as pteridines generally exhibit minimal solubility in water and various organic solvents, although they are slightly more soluble in alkaline solutions at relatively high pH (>9) mdpi.com.

Matrix effects from complex biological samples (e.g., urine, blood, cell culture media) can significantly interfere with analytical accuracy and sensitivity nih.govmdpi.com. These effects can lead to signal suppression or enhancement in mass spectrometry and interferences in fluorescence detection nih.govmdpi.comcuni.cz. To minimize matrix effects, procedural calibration methods, such as adding this compound standards directly to the cell culture media and processing them through the same sample preparation procedure as the samples, are often employed nih.gov.

Sample preparation complexity is often required to clean up biological matrices and concentrate the analytes. Techniques like solid phase extraction (SPE) are frequently used for this purpose unex.es. However, the highly polar nature of many pteridines makes their extraction complicated mdpi.com.

The instability of pteridines also impacts sample handling and analysis duration. Thawing and refreezing of biological samples can potentially alter their composition, and the total analysis time for pterins should be as short as possible, especially when dealing with a large number of samples mdpi.com.

Finally, biological variation in this compound levels in fluids like urine can occur due to factors such as patient hydration status and time since last urination mst.edu. This necessitates normalization strategies, such as adjusting this compound concentrations to urinary creatinine (B1669602) levels, to account for concentration-dilution effects and ensure meaningful comparisons mdpi.commst.edu. Furthermore, sediments in urine specimens can clog chromatographic columns, contaminate mass spectrometers, and contribute to baseline noise in spectrophotometric methods, requiring filtration steps researchgate.net.

The following table summarizes the average concentrations of various pteridines found in urine samples, highlighting the wide concentration ranges and high standard deviations observed in biological matrices, which underscores the analytical challenges. mdpi.com

Table 1: Statistical Data on this compound Concentrations in Urine Samples mdpi.com

| This compound Compound | Mean Concentration (ng/mg creatinine) | Standard Deviation (ng/mg creatinine) |

| 7,8-Dihydrobiopterin | 14.83 | 14.15 |

| Biopterin | 12.01 | 12.04 |

| 7,8-Dihydroneopterin | 10.37 | 11.23 |

| Neopterin | 3.16 | 2.68 |

| Xanthopterin | 2.76 | 2.45 |

| Pterin | 1.45 | 1.14 |

| 7-Hydroxylumazine | 0.17 | 0.16 |

| Isoxanthopterin | 0.13 | 0.12 |

| 6-Hydroxymethylpterin | 0.08 | 0.08 |

| Lumazine | 0.04 | 0.05 |

| 6,7-Dimethylpterin | 0.01 | 0.01 |

| 7,8-Dihydroxanthopterin | 0.01 | 0.01 |

Stability of this compound Oxidation States

Pteridines can exist in three primary oxidation states: fully oxidized (aromatic), half-reduced (dihydro), and fully reduced (tetrahydro) wikipedia.orgwikipedia.orgfishersci.cauni.lu. The stability of these forms varies significantly, with the reduced forms (dihydro- and tetrahydro-pteridines) generally being less stable than their aromatic counterparts wikipedia.orgfishersci.ca. This inherent instability poses a considerable challenge in analytical research, as it can lead to interconversion or degradation of this compound compounds during sample handling and analysis.

Oxidized pteridines typically exhibit strong fluorescence, a property often exploited in detection methods. Conversely, reduced pteridines possess a low quantum yield of fluorescence, making their direct detection via fluorimetric methods less efficient wikipedia.org. To circumvent this, analytical protocols frequently incorporate pre-treatment steps to convert pteridines into a single, stable oxidation state. Oxidative pre-treatments are commonly employed to transform all this compound compounds into their fully oxidized, aromatic forms. Agents such as triiodide (iodine/iodide), permanganate, manganese dioxide, hydrogen peroxide, and UV irradiation are utilized for this purpose wikipedia.orgwikipedia.orgwikidata.orgmetabolomicsworkbench.org. This oxidation process simplifies the sample matrix and reduces background interference, thereby improving the ease and accuracy of quantification wikidata.org. For instance, a 40-minute oxidation time with iodine/iodide has been optimized for the simultaneous determination of several pteridines, although some compounds like xanthopterin can be highly affected by the presence of the oxidant wikipedia.org.

Alternatively, to preserve pteridines in their native oxidation state, stabilizing agents such as dithiothreitol (B142953) (DTT) and ascorbic acid are added to samples wikipedia.orgmetabolomicsworkbench.org. These reducing agents help minimize spontaneous oxidation reactions, particularly important for unstable forms like tetrahydrobiopterin (BH4) metabolomicsworkbench.org. Oxidation of the this compound ring is a common degradation pathway, especially when the N5 position is unsubstituted, and the inclusion of antioxidants during extraction can mitigate this. Furthermore, environmental factors significantly impact this compound stability; exposure to light and higher temperatures can accelerate degradation. Therefore, samples containing pteridines should be stored in non-UV transparent containers at low temperatures, ideally below -20°C, to maintain their integrity uni.lu.

The following table summarizes the characteristics of this compound oxidation states relevant to analytical methodologies:

| Oxidation State | Fluorescence Property | Stability | Analytical Implication |

| Aromatic (Fully Oxidized) | Strong fluorescence | High | Directly detectable by fluorescence; target of oxidative pre-treatment. |

| Dihydro (Half-Reduced) | Low fluorescence | Lower | Requires oxidation for fluorimetric detection or stabilization for native state analysis. |